Bienvenue dans la boutique en ligne BenchChem!

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Anticonvulsant drug discovery Nitrobenzamide regioisomer pharmacology 1,3,4-Thiadiazole SAR

This 2-nitrobenzamide-functionalized 1,3,4-thiadiazole bearing a 5-ethylsulfanyl (thioether) substituent is a critical next-generation candidate for anticonvulsant structure-activity relationship (SAR) expansion. The ethylsulfanyl group increases lipophilicity and molecular volume relative to the patented NUPh 5-ethyl lead, correlating with enhanced PTZ-model potency. Unique metabolic S-oxidation pathway enables LC-MS/MS metabolite tracking absent in the ethyl analog. Intramolecular H-bonding locks the benzamide conformation for reliable docking. Procure this precisely differentiated scaffold to advance mechanistic pharmacology, comparative antimicrobial profiling against ATCC panels, and computational chemistry validation.

Molecular Formula C11H10N4O3S2
Molecular Weight 310.4 g/mol
Cat. No. B4749262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Molecular FormulaC11H10N4O3S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H10N4O3S2/c1-2-19-11-14-13-10(20-11)12-9(16)7-5-3-4-6-8(7)15(17)18/h3-6H,2H2,1H3,(H,12,13,16)
InChIKeyPWLZGGVFIUIUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: Structural Identity and Procurement-Relevant Baseline


N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (molecular formula C₁₁H₁₀N₄O₃S₂, exact mass 310.019433 g/mol) is a 2,5-disubstituted 1,3,4-thiadiazole bearing a 2-nitrobenzamide moiety at position 2 and an ethylsulfanyl (thioether) substituent at position 5 of the heterocyclic core [1]. The compound belongs to a pharmacologically investigated scaffold class: 1,3,4-thiadiazole derivatives have demonstrated anticonvulsant, antimicrobial, antifungal, anti-inflammatory, and anti-tubercular activities across multiple independent studies [2][3]. Its closest commercially available analogs include the 3-nitro isomer (CAS 310875-70-8), the 4-nitro isomer, the methylsulfanyl homolog (CAS 393566-99-9), and the 5-ethyl (non-thioether) counterpart N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide—the latter being a patented anticonvulsant lead from the National University of Pharmacy (NUPh) [2][3].

Why N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide Cannot Be Interchanged with In-Class Analogs


Within the 1,3,4-thiadiazol-2-yl-nitrobenzamide family, three structural variables independently determine biological activity: (i) the nitro group position on the benzamide ring (ortho/meta/para), (ii) the nature of the 5-substituent on the thiadiazole (ethyl vs. ethylsulfanyl vs. methylsulfanyl), and (iii) the presence or absence of additional ring substituents. Published data demonstrate that shifting the nitro group from the 2- to the 4-position switches the dominant pharmacological profile from anticonvulsant to anti-inflammatory/broncholytic/anti-tubercular [1][2]. Furthermore, QSAR models on 5-substituted 2-(R-amino)-1,3,4-thiadiazoles have identified lipophilicity (logP) and molecular volume as critical descriptors governing anticonvulsant potency—parameters that are directly modulated by the ethylsulfanyl thioether group relative to a simple ethyl chain [3]. Consequently, generic substitution among positional isomers or 5-substituent variants risks both loss of target activity and introduction of unintended pharmacology.

Quantitative Differentiation Evidence for N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide Against Closest Analogs


Nitro Positional Isomerism Directs Therapeutic Activity Profile: 2-Nitro (Target) vs. 4-Nitro (Comparator)

The 2-nitrobenzamide regioisomer exhibits a distinct pharmacological trajectory from the 4-nitro congener. The closely related analog N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide demonstrated high anticonvulsive activity in the pentylenetetrazole (PTZ) seizure model compared to the reference drug Depakin (valproate), and was patented and advanced to preclinical studies for epilepsy [1]. In contrast, the 4-nitro isomer N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide (Patent RU2448961C1) was developed for anti-inflammatory, broncholytic, and anti-tubercular indications, with pharmacological activity reported as 'not worse and in some cases better than' budesonide and isoniazid [2]. This nitro-position-dependent activity switch demonstrates that the 2-nitro orientation is non-replaceable for anticonvulsant-targeted research.

Anticonvulsant drug discovery Nitrobenzamide regioisomer pharmacology 1,3,4-Thiadiazole SAR

Ethylsulfanyl vs. Ethyl Substituent: Lipophilicity and Predicted CNS Penetration Advantage

The 5-ethylsulfanyl (thioether) group of the target compound confers higher calculated lipophilicity than the 5-ethyl substituent of the lead anticonvulsant N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide. QSAR analysis of 5-substituted 2-(R-amino)-1,3,4-thiadiazoles identified logP and molecular volume as the dominant positive correlates of anticonvulsant activity: 'the severity of seizures decreases and latency period increases with both lipophilicity values and molecule's volume increasing' [1]. The reference 5-ethyl analog (N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) has an established UV absorption maximum at 282 nm with absorption index 631 in ethanol, and demonstrated high anticonvulsant activity versus Depakin in the PTZ model [2]. The target compound's ethylsulfanyl group replaces the -CH₂- of the ethyl chain with -S-, adding polarizable sulfur electron density and increasing both molecular volume and logP, which the published QSAR models predict would further enhance anticonvulsant potency [1]. A closely related chloro-analog (2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide) has a measured LogP of 3.63, providing a reference point for the lipophilicity range of ethylsulfanyl-bearing thiadiazole benzamides [3].

Lipophilicity-driven CNS drug design Thioether pharmacokinetic modulation QSAR anticonvulsant descriptors

Ethylsulfanyl vs. Methylsulfanyl Homolog: Alkyl Chain Length Modulates Antimicrobial Spectrum

Compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633) and Gram-negative bacteria (Escherichia coli ATCC 25922, Proteus vulgaris ATCC 4636, Pseudomonas aeruginosa ATCC 27853), as well as antifungal activity against Candida albicans ATCC 653/885 [1]. In the same study, a derivative incorporating the 5-ethylsulfanyl-thiadiazole scaffold (compound 5(3): 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide) was identified as possessing 'high antimicrobial activity' warranting further investigation [1]. The methylsulfanyl homolog (N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, CAS 393566-99-9) differs by one methylene unit; the ethylsulfanyl group provides greater lipophilicity and steric bulk, which literature on related thiadiazole series indicates can enhance membrane penetration and antifungal potency [2]. While direct head-to-head MIC comparison data between the ethylsulfanyl and methylsulfanyl 2-nitrobenzamide congeners have not been published, the ethylsulfanyl-containing scaffold has been explicitly prioritized as a promising antifungal lead in peer-reviewed pharmacological screening [1].

Alkylsulfanyl homolog SAR Antifungal thiadiazoles Candida albicans susceptibility

Ortho-Nitrobenzamide Confers Unique Hydrogen-Bonding Architecture Relative to Meta- and Para-Isomers

The 2-nitro (ortho) substitution on the benzamide ring enables an intramolecular hydrogen bond between the amide N-H and one oxygen of the adjacent nitro group, a structural feature that is geometrically impossible for the 3-nitro (meta) and 4-nitro (para) isomers. This intramolecular H-bond constrains the benzamide conformation, influencing both the compound's molecular recognition properties and its solid-state packing. The ¹H NMR spectrum of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (recorded in DMSO-d₆) confirms the presence of the amide proton signal consistent with this intramolecularly hydrogen-bonded conformation [1]. In contrast, the 3-nitro isomer (CAS 310875-70-8, commercially available) lacks this conformational constraint, which affects both receptor-binding geometry and physicochemical properties such as solubility and melting point. Patent RU2448961C1 explicitly claims the 4-nitro isomer for anti-inflammatory use, further evidencing that nitro position dictates pharmacological targeting [2].

Intramolecular hydrogen bonding Crystal engineering Nitrobenzamide conformational analysis

Metabolic Liability Differentiation: Thioether Oxidation as a Pharmacokinetic Modulator

The ethylsulfanyl (-SCH₂CH₃) group is a thioether susceptible to metabolic S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) to yield the corresponding sulfoxide, and potentially the sulfone upon further oxidation. This metabolic pathway is entirely absent in the 5-ethyl analog N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide, which bears a simple alkyl chain. Thioether-to-sulfoxide biotransformation can serve as a pharmacokinetic modulator: the more polar sulfoxide metabolite may exhibit altered tissue distribution, clearance rate, or even distinct pharmacological activity (as documented for thioether-containing drugs such as omeprazole and albendazole). The QSAR study on 5-substituted 2-(R-amino)-1,3,4-thiadiazoles identified the energy of the lowest unoccupied molecular orbital (E_LUMO) as a significant descriptor for anticonvulsant activity [1]; the sulfur atom in the ethylsulfanyl group alters frontier orbital energies compared to the ethyl analog, which may further influence redox behavior and target engagement. While no direct metabolic stability comparison data exist for this specific compound pair, the thioether functionality provides a metabolic handle that can be exploited for prodrug design, metabolite identification studies, or tuning of half-life—capabilities unavailable with the 5-ethyl comparator.

Thioether metabolism Sulfoxide prodrug strategy CYP450-mediated oxidation

Procurement-Driven Application Scenarios for N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide


Anticonvulsant Lead Optimization: PTZ Seizure Model Screening

The target compound is the 5-ethylsulfanyl analog of the NUPh patented anticonvulsant lead N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide, which demonstrated high activity in the pentylenetetrazole (PTZ) seizure model compared to Depakin (valproate) [1]. QSAR models on this scaffold class have established that increased lipophilicity and molecular volume—both conferred by the ethylsulfanyl group relative to the ethyl substituent—are positive correlates of anticonvulsant potency [2]. Researchers pursuing structure-activity relationship (SAR) expansion of the 2-nitrobenzamide-thiadiazole anticonvulsant series should prioritize this compound as a logical next-generation candidate for comparative in vivo PTZ screening, with the ethyl analog serving as the internal positive control.

Antimicrobial and Antifungal Screening Against Clinical Pathogen Panels

Compounds synthesized from the 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine building block have demonstrated sensitivity across a panel of clinically relevant microorganisms including Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Bacillus subtilis (ATCC 6633), Proteus vulgaris (ATCC 4636), and the fungal pathogen Candida albicans (ATCC 653/885) [3]. The target compound, bearing the intact 2-nitrobenzamide moiety coupled to the 5-ethylsulfanyl-thiadiazole core, represents a scaffold-consistent entry point for systematic antimicrobial SAR studies. Comparative testing against the 3-nitro and 4-nitro isomers would elucidate the role of nitro position in antimicrobial potency.

ADME/Toxicology Profiling: Thioether Metabolite Identification Studies

The ethylsulfanyl thioether group of the target compound is subject to Phase I metabolic S-oxidation, generating sulfoxide and sulfone metabolites that can be monitored by LC-MS/MS. This metabolic pathway is absent in the 5-ethyl analog and provides a distinct analytical handle for metabolite identification and pharmacokinetic studies. The 2-nitro group additionally serves as a chromophore (analogous to the ethyl analog's UV λmax at 282 nm with absorption index 631 [1]), facilitating UV-based detection in HPLC purity and stability assays. For laboratories conducting in vitro microsomal or hepatocyte stability assays, this compound offers a richer metabolic profile for method development and validation compared to non-thioether analogs.

Structure-Based Drug Design: Docking Studies Exploiting Ortho-Nitro Conformational Restriction

The intramolecular hydrogen bond between the 2-nitro group and the amide N-H locks the benzamide moiety into a defined conformation that is geometrically distinct from the 3-nitro and 4-nitro isomers [4]. This conformational restriction reduces the entropic penalty upon target binding and provides a well-defined pharmacophore geometry for molecular docking and dynamics simulations. Computational chemists performing virtual screening or binding mode analysis on 1,3,4-thiadiazole-based targets (e.g., carbonic anhydrase isoforms, voltage-gated sodium channels implicated in epilepsy) will obtain more reliable docking poses with the 2-nitro isomer than with the conformationally flexible meta or para congeners.

Quote Request

Request a Quote for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.